![molecular formula C20H23NO3S B5668944 7-methoxy-N-methyl-N-[3-(methylthio)benzyl]chromane-3-carboxamide](/img/structure/B5668944.png)
7-methoxy-N-methyl-N-[3-(methylthio)benzyl]chromane-3-carboxamide
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Overview
Description
The compound "7-methoxy-N-methyl-N-[3-(methylthio)benzyl]chromane-3-carboxamide" belongs to a class of organic molecules that exhibit a variety of biological activities. Compounds with similar structures have been synthesized and analyzed to understand their potential applications in medicine and industry.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For example, the practical synthesis of related compounds involves esterification, intramolecular Claisen type reactions, and the Suzuki−Miyaura reaction to introduce various functional groups into the molecule (Ikemoto et al., 2005).
Molecular Structure Analysis
The analysis of molecular structure is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray crystallography, IR spectroscopy, and quantum chemical computations are employed to determine the geometrical parameters and electronic properties of molecules. For instance, a novel compound was analyzed using X-ray diffraction and DFT calculations to understand its molecular geometry and electronic properties (Demir et al., 2015).
properties
IUPAC Name |
7-methoxy-N-methyl-N-[(3-methylsulfanylphenyl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-21(12-14-5-4-6-18(9-14)25-3)20(22)16-10-15-7-8-17(23-2)11-19(15)24-13-16/h4-9,11,16H,10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOYTTYLTCYYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)SC)C(=O)C2CC3=C(C=C(C=C3)OC)OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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